4-Morpholinobutanoic acid hydrochloride, with the chemical formula and a CAS number of 5807-09-0, is a compound that belongs to the class of morpholino derivatives. It is primarily recognized for its potential applications in pharmaceuticals and biochemistry. This compound features a morpholine ring attached to a butanoic acid moiety, making it structurally significant for various biological activities.
4-Morpholinobutanoic acid hydrochloride is classified as an aliphatic carboxylic acid and a cyclic amine. It is synthesized through organic chemical processes, often involving the reaction of morpholine with butanoic acid derivatives. The compound's properties make it relevant in medicinal chemistry, particularly in the development of drug candidates targeting neurological and metabolic pathways.
The synthesis of 4-Morpholinobutanoic acid hydrochloride typically involves several steps:
A notable method involves heating morpholine with butanoic acid in the presence of an organic solvent, ensuring that impurities are minimized during the process .
4-Morpholinobutanoic acid hydrochloride can participate in various chemical reactions, including:
The reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity while minimizing side products. For example, using acidic or basic conditions can significantly influence the outcome of these reactions .
The mechanism of action for 4-Morpholinobutanoic acid hydrochloride is primarily linked to its role as a biochemical agent in metabolic pathways. It is hypothesized that this compound may interact with neurotransmitter systems or influence metabolic processes by modulating enzyme activity.
Research suggests that compounds similar to 4-Morpholinobutanoic acid can affect signal transduction pathways, potentially leading to therapeutic effects in conditions such as anxiety or metabolic disorders .
4-Morpholinobutanoic acid hydrochloride has several applications in scientific research:
Convergent synthetic approaches offer significant advantages in the construction of morpholino-carboxylic acid derivatives like 4-morpholinobutanoic acid hydrochloride (CAS 39493-84-0). These strategies involve the independent synthesis of morpholine and butanoic acid fragments followed by selective coupling, which minimizes step count and maximizes overall yield. A key patent-based method (WO2012/131588 A1) details a two-step process: (1) acid-catalyzed condensation of morpholine with γ-butyrolactone yields the free acid (4-morpholinobutanoic acid, CAS 5807-09-0), followed by (2) hydrochlorination to form the crystalline hydrochloride salt with ~67% purity [1] [5]. Alternative routes utilize ethyl 4-morpholinobutanoate (CAS 88217-57-6) as a precursor, where acidic hydrolysis liberates the free acid, subsequently converted to the hydrochloride salt via HCl gas treatment [1].
Recent advances leverage transition metal catalysis for fragment coupling. Gold(I)-catalyzed hydroalkoxylation/Claisen rearrangement cascades enable the synthesis of γ,δ-unsaturated morpholino derivatives from allylic alcohols and ynol ethers under mild conditions using [Au(IPr)NTf₂] catalysis [8]. Copper-catalyzed allylic alkylations of ketene silyl acetals exhibit excellent γ-selectivity and chirality transfer, providing enantioselective pathways to advanced intermediates [8]. These convergent methods significantly reduce purification challenges compared to linear syntheses.
Table 1: Comparison of Synthetic Routes for 4-Morpholinobutanoic Acid Derivatives
Strategy | Key Reagents/Conditions | Intermediate | Yield | Advantages |
---|---|---|---|---|
Lactone Condensation | Morpholine, γ-butyrolactone, HCl | 4-Morpholinobutanoic acid | ~67% | Direct, minimal steps |
Ester Hydrolysis | Ethyl ester, aqueous acid, HCl gas | Ethyl 4-morpholinobutanoate | >80% | Crystallizable precursor |
Au(I) Catalysis | [Au(IPr)NTf₂], allylic alcohols | γ,δ-Unsaturated morpholino esters | 75-90% | Enantioselective, functional group tolerance |
Cu Catalysis | Cu salts, ketene silyl acetals | Chiral α-substituted derivatives | 70-95% | Stereocontrol, scalability |
Coupling agents are indispensable for constructing amide bonds involving 4-morpholinobutanoic acid hydrochloride, particularly in peptide and pharmaceutical intermediate synthesis. Diisopropylcarbodiimide (DIC) is preferred over dicyclohexylcarbodiimide (DIC) in solid-phase applications due to the superior solubility of its urea byproduct (diisopropylurea) in solvents like DMF and NMP, preventing clogging in resin-based systems [4] [10]. Crucially, carbodiimides alone risk significant racemization during activation of chiral acids; thus, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure®) are essential. These form active esters (e.g., OBt esters) that undergo aminolysis with minimal epimerization [2] [4].
For esterification (e.g., coupling to resin-bound hydroxyl groups), 4-(dimethylamino)pyridine (DMAP) catalyzes the reaction but introduces racemization risks above 0.15 equivalents. A specialized protocol for sterically hindered amino acids uses DIC/HOBt with stoichiometric CuCl₂, suppressing racemization during resin loading [4]. In the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) efficiently couples protected 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid to heterocyclic amines, offering advantages over unstable carbonyldiimidazole (CDI) or explosive HOBt/EDC systems [10]. This reagent operates in polar solvents (acetonitrile, THF) with short reaction times and high yields, making it industrially robust.
Functionalizing the morpholine ring within 4-morpholinobutanoic acid frameworks demands precise catalytic control to preserve stereochemistry and avoid N-overalkylation. Chiral iridium-phosphoramidite complexes paired with La(OTf)₃ enable enantioselective bond formation between sterically hindered tertiary allenyl alcohols and silyl ketene acetals, yielding β-allenyl esters with >90% ee [8]. This cooperative catalysis is pivotal for synthesizing chiral morpholino derivatives without racemization.
Phosphonium-based coupling reagents (e.g., PyBOP, PyBrOP) activate the carboxylic acid moiety of morpholino derivatives for amidation while minimizing side reactions. Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP) excels in difficult couplings involving N-methylamino acids or α,α-dialkylglycines, which challenge standard carbodiimide approaches [4]. Additives critically suppress racemization:
Table 2: Catalytic Systems for Morpholine Derivative Synthesis
Catalyst/Reagent | Application | Key Feature | Limitation |
---|---|---|---|
Ir-(phosphoramidite)/La(OTf)₃ | Enantioselective α-allylation | >90% ee, quaternary center formation | Requires anhydrous conditions |
PyBrOP | Coupling N-methyl amino acids | High efficiency for sterically hindered substrates | Cost, moisture sensitivity |
HOAt | Racemization suppression with carbodiimides | Enhanced coupling rates | Explosive, handling restrictions |
Oxyma Pure® | Non-explosive additive for DIC/DCC | Low racemization, compatible with SPPS | Limited thermal stability |
Solvent polarity and temperature critically influence reaction efficiency and crystallinity in 4-morpholinobutanoic acid hydrochloride synthesis. The hydrochloride salt exhibits high solubility in polar protic solvents (water, methanol) but poor solubility in nonpolar solvents (hexane, toluene) due to its ionic character [1]. This property dictates solvent choices:
Temperature studies reveal distinct optima:
Table 3: Solvent and Temperature Optimization for Key Reactions
Reaction | Optimal Solvent | Temperature | Yield Impact | Critical Parameter |
---|---|---|---|---|
Hydrochlorination | Diethyl ether | 0–5°C | Increases crystallinity | Acid concentration control |
DIC/HOBt Amidation | DMF | 0–25°C | Minimizes N-acyl urea formation | Additive stoichiometry (1.0–1.2 eq) |
Chiral Auxiliary Alkylation | THF | -78°C to -40°C | Prevents enolate equilibration | LiCl additive (10 eq) |
DMTMM Coupling | Acetonitrile | 20–25°C | Short reaction time (<2 h) | pH 7–8 buffer |
The synthesis of morpholino-peptide hybrids leverages both solution-phase and solid-phase strategies, each with distinct advantages.
Solution-Phase Synthesis:
Solid-Phase Peptide Synthesis (SPPS):
Table 4: SPPS vs. Solution-Phase for Morpholino Derivatives
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Scale | Millimole to gram scale | Gram to kilogram scale |
Purification | Filtration/washing (automated) | Chromatography, crystallization |
Coupling Reagents | PyBOP, HBTU, DIC/Oxyma Pure® | DCC, DMTMM, EDC·HCl |
Typical Yield/Step | 98–99% (optimized) | 85–95% |
Applications | Peptide conjugates, iterative sequences | Bulk intermediates, crystallizable salts |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8